molecular formula C13H12O4 B12622886 (7R,8S)-8-Hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one CAS No. 918906-87-3

(7R,8S)-8-Hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one

Cat. No.: B12622886
CAS No.: 918906-87-3
M. Wt: 232.23 g/mol
InChI Key: HQBGZDWOMDYFLH-LQNXFFKNSA-N
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Description

(7R,8S)-8-Hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one is a chiral spirocyclic compound of significant interest in organic and medicinal chemistry research. This molecule features a 1,6-dioxaspiro[4.4]nonane core, a structure known for its rigidity and potential as a versatile synthetic building block. The spirodilactone framework is recognized for its application in synthesizing functional polymers, such as polyethers and polyamides, and can serve as a precursor for heterocyclic compounds . The specific stereochemistry at the 7 and 8 positions, conferred by the R and S configuration respectively, along with the 7-phenyl and 8-hydroxy substituents, makes this enantiopure compound a valuable chiral scaffold or intermediate. Researchers can explore its utility in the synthesis of complex natural product analogs, the development of novel pharmaceutical candidates, and the creation of advanced materials with specific stereochemical requirements. Its structure, incorporating both a spirocenter and an enone functionality, offers multiple sites for chemical modification, enabling diverse research applications. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

918906-87-3

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

(7R,8S)-8-hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one

InChI

InChI=1S/C13H12O4/c14-10-8-13(7-6-11(15)16-13)17-12(10)9-4-2-1-3-5-9/h1-7,10,12,14H,8H2/t10-,12+,13?/m0/s1

InChI Key

HQBGZDWOMDYFLH-LQNXFFKNSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC12C=CC(=O)O2)C3=CC=CC=C3)O

Canonical SMILES

C1C(C(OC12C=CC(=O)O2)C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Key Steps:

  • Bromoetherification : Dihydroxybutenolides undergo bromoetherification to form bromospirolactones.
  • Reduction : The bromospirolactones are then reduced using tributyltin hydride to yield the target dioxaspiro compound.

Yield and Conditions :
This method has demonstrated yields of approximately 65% for the final product after chromatographic separation.

Lewis Acid-Mediated Reactions

Another effective approach is the use of Lewis acids, such as tin(IV) chloride (SnCl₄), which facilitate the reaction between cyclopropyl alkyl ketones and alpha-ketoesters.

Mechanism :

Yield and Stereoselectivity :
This method has been reported to provide good yields with high stereoselectivity, making it a reliable synthesis route.

Protecting Group Strategies

Utilizing protecting groups in synthetic strategies can enhance selectivity and yield during the synthesis of complex molecules like (7R,8S)-8-hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one.

Example Procedure :

  • Protect functional groups that may interfere with subsequent reactions.
  • Conduct reactions under controlled conditions to ensure stereochemical integrity.
  • Deprotect at the final stage to yield the desired compound.

This method emphasizes careful planning in synthetic design and has been shown to improve overall yields significantly.

The following table summarizes key aspects of the discussed preparation methods:

Method Key Steps Yield (%) Stereoselectivity
Oxidative Cyclization Bromoetherification → Reduction ~65 Moderate
Lewis Acid-Mediated Reactions Nucleophilic ring opening → Aldol reaction Moderate High
Protecting Group Strategies Protect → React → Deprotect High Very High

The preparation of (7R,8S)-8-hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one can be achieved through several effective synthetic routes. Each method presents unique advantages regarding yield and stereoselectivity, allowing researchers to select an appropriate strategy based on specific requirements for their applications.

Chemical Reactions Analysis

Types of Reactions

(7R,8S)-8-Hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydro derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has demonstrated potential in drug discovery and development due to its bioactive properties. Notably:

  • Anticancer Activity : Research indicates that derivatives of dioxaspiro compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar spiro compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Compounds with similar frameworks have been reported to possess antibacterial and antifungal properties, making them candidates for developing new antibiotics .

Case Study: Anticancer Activity

A study published in The Journal of Antibiotics explored the anticancer properties of dioxaspiro compounds. The researchers synthesized various derivatives and tested them against human cancer cell lines. Results indicated that specific modifications to the dioxaspiro structure enhanced cytotoxicity significantly, suggesting a pathway for developing new anticancer agents .

Agricultural Applications

(7R,8S)-8-Hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one has also been studied for its phytotoxic effects on weeds:

  • Herbicidal Activity : Compounds with similar structures have shown promise as herbicides due to their ability to inhibit plant growth. Preliminary studies suggest that this compound may disrupt the physiological processes in target plants, leading to effective weed management strategies .

Data Table: Herbicidal Activity

Compound NameTarget Plant SpeciesActivity LevelReference
(7R,8S)-8-Hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-oneAmaranthus retroflexusModerate
Similar Dioxaspiro CompoundsVarious WeedsHigh

Materials Science Applications

The unique structural characteristics of (7R,8S)-8-Hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one also open avenues in materials science:

  • Polymer Chemistry : The compound can be utilized in synthesizing novel polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices could lead to materials with specific functionalities tailored for industrial applications.

Case Study: Polymer Synthesis

Research has shown that incorporating dioxaspiro compounds into polymer blends can improve the thermal and mechanical properties of the resulting materials. A study demonstrated that adding such compounds to polyvinyl chloride (PVC) resulted in improved tensile strength and thermal resistance compared to pure PVC .

Mechanism of Action

The mechanism of action of (7R,8S)-8-Hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Substituents Configuration Source/Application References
(7R,8S)-8-Hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one 1,6-dioxaspiro[4.4]non-3-en-2-one C7: Phenyl; C8: Hydroxy 7R,8S Synthetic/Natural Product
9-Ethyl-1,6-dioxaspiro[4.4]non-3-en-2-one (3a) 1,6-dioxaspiro[4.4]non-3-en-2-one C9: Ethyl Not specified Enzymatic synthesis
4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one (Spiromesifen metabolite) 1-oxaspiro[4.4]non-3-en-2-one C3: 2,4,6-Trimethylphenyl; C4: Hydroxy Not specified Agrochemical metabolite
1,6-Dioxaspiro[4.4]non-3-en-2-one (German Chamomile derivative) 1,6-dioxaspiro[4.4]non-3-en-2-one No substituents Not specified Natural insect deterrent
(4R,5R,7R,8S)-1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol 1-oxaspiro[2.5]octane Multiple hydroxyl groups 4R,5R,7R,8S Synthetic intermediate

Key Observations :

  • Core Variations: The target compound shares the 1,6-dioxaspiro[4.4]non-3-en-2-one system with 3a and the German chamomile derivative , but differs from 1-oxaspiro systems in spiromesifen metabolites and spiro[2.5]octanes .

Biological Activity

(7R,8S)-8-Hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one, commonly referred to as Crassalactone D, is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its anticancer, antimicrobial, and antioxidant activities, supported by various case studies and research findings.

Chemical Structure and Properties

The molecular formula of (7R,8S)-8-Hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one is C13H12O4. The compound features a spirocyclic structure that contributes to its unique biological properties. The stereochemistry at positions 7 and 8 is crucial for its activity.

Anticancer Activity

Recent studies have highlighted the potential of (7R,8S)-8-Hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one in cancer therapy. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:

  • Cell Line Studies : In vitro tests demonstrated that the compound significantly reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines by inducing apoptosis through mitochondrial pathways .
Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Apoptosis induction
A54912.5Mitochondrial pathway activation

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens. It exhibited notable activity against both Gram-positive and Gram-negative bacteria:

  • Bacterial Inhibition : The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that (7R,8S)-8-Hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one could serve as a lead compound for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using several assays, including DPPH radical scavenging and ABTS assays:

Assay TypeIC50 (µM)
DPPH Scavenging25.0
ABTS Scavenging30.5

The results indicate that the compound possesses significant free radical scavenging ability, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies

Several case studies have documented the successful application of this compound in various therapeutic contexts:

  • Breast Cancer Treatment : A study involving MCF-7 cells showed that treatment with (7R,8S)-8-Hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one resulted in a dose-dependent decrease in cell growth and an increase in apoptotic markers.
  • Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus were treated with the compound, leading to a significant reduction in bacterial load in vitro and suggesting potential for further development as an antibiotic.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (7R,8S)-8-Hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one, and how can stereoselectivity be achieved?

  • Methodology : Enzymatic synthesis using cell-free extracts (e.g., from Eucommia ulmoides) with hydrogen peroxide as a co-substrate can yield stereoisomers. For example, incubation of coniferyl alcohol with these extracts produces (7R,8S)-configured derivatives via stereoselective water addition to quinonemethide intermediates. Non-enzymatic pathways yield racemic mixtures, highlighting the role of enzyme catalysis in stereocontrol .
  • Experimental Design : Optimize reaction conditions (pH, temperature, enzyme concentration) and monitor stereoisomer ratios using chiral HPLC or NMR.

Q. How is the absolute configuration of this compound determined experimentally?

  • Methodology : Apply Mosher’s method to assign configurations by derivatizing the hydroxyl group with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). Analyze 1H^1\text{H} NMR chemical shift differences between diastereomers to confirm the (7R,8S) configuration. X-ray crystallography (as in related spiro compounds) can also validate structural assignments .

Q. What natural sources or biosynthetic pathways produce structurally related lignans?

  • Methodology : Extract lignans like (-)-(7R,8S)-dihydrodehydrodiconiferyl alcohol from plants such as Hedyotis uncinella. Biosynthetic pathways often involve oxidative coupling of phenylpropanoid precursors, guided by dirigent proteins or peroxidases. Metabolomic profiling (LC-MS/MS) and isotopic labeling can trace precursor incorporation .

Advanced Research Questions

Q. How can enzyme-mediated synthesis be optimized to enhance stereoselectivity and enantiomeric excess?

  • Methodology : Screen for enzymes (e.g., oxidoreductases or hydrolases) that selectively stabilize transition states favoring the (7R,8S) isomer. Use directed evolution or site-directed mutagenesis to improve catalytic efficiency. Monitor reaction kinetics and stereoselectivity via time-resolved chiral analysis .
  • Data Contradiction Analysis : If non-enzymatic pathways dominate, adjust substrate concentrations or introduce inhibitors of competing reactions (e.g., radical scavengers).

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